molecular formula C20H21NO4 B1206639 Eschscholtzidine

Eschscholtzidine

Cat. No. B1206639
M. Wt: 339.4 g/mol
InChI Key: YTZIQRTXKBDFKM-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eschscholtzidine is a heteropentacyclic isoquinoline alkaloid having a tertiary amino bridging group. It is an isoquinoline alkaloid, a tertiary amine and an organic heteropentacyclic compound.

Scientific Research Applications

Alkaloid Composition and Structure

  • Eschscholtzidine in Cryptocarya chinensis : Eschscholtzidine-N-oxide, a variation of eschscholtzidine, is identified as one of the alkaloids in Cryptocarya chinensis, demonstrating the diversity of alkaloids in natural sources (Wu & Lin, 2001).

  • Biosynthesis in Thalictrum minus : Research shows that eschscholtzidine is a biosynthetic product in Thalictrum minus, derived from reticuline, highlighting its natural synthesis pathway (Sidjimov, 1997).

  • Synthesis and Configuration Analysis : The synthesis of eschscholtzidine and its related alkaloids has been achieved, providing insights into their structural configuration and confirming the structure of eschscholtzidine (Barker & Battersby, 1967).

Biological Activities and Applications

  • Phytoalexin Biosynthesis in Eschscholtzia californica : Eschscholtzia californica cells produce benzophenanthridine alkaloids, including eschscholtzidine, in response to certain stimuli, indicating its role in plant defense mechanisms (Roos et al., 1998).

  • Alkaloid Formation and Distribution : Sodium orthovanadate induces alkaloid biosynthesis in Eschscholtzia californica, suggesting potential uses of eschscholtzidine in exploring plant metabolic pathways (Villegas, Sommarin, & Brodelius, 2000).

  • Modulation of Cytochrome P450s and P-gp : Eschscholtzia californica and its alkaloids, including eschscholtzidine, modulate cytochrome P450 enzymes, indicating potential pharmacokinetic interactions in herb-drug combinations (Manda et al., 2016).

  • Alkaloid Interaction with DNA Structures : Escholidine, closely related to eschscholtzidine, interacts with DNA structures, hinting at potential therapeutic applications in anti-cancer strategies (Jarošová et al., 2021).

Enzymatic and Metabolic Studies

  • Dihydrobenzophenanthridine Oxidase in E. californica : An enzyme catalyzing the oxidation of dihydrobenzophenanthridines, including eschscholtzidine, is identified in Eschscholtzia californica, contributing to understanding alkaloid biosynthesis (Schumacher & Zenk, 2004).

  • Metabolism and Detection in Urine : Studies on the metabolism of eschscholtzidine and its detection in biological samples enhance understanding of its pharmacokinetics and potential therapeutic monitoring (Paul & Maurer, 2003).

properties

Product Name

Eschscholtzidine

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(1S,12S)-15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene

InChI

InChI=1S/C20H21NO4/c1-21-15-5-12-7-19-20(25-10-24-19)9-14(12)16(21)4-11-6-17(22-2)18(23-3)8-13(11)15/h6-9,15-16H,4-5,10H2,1-3H3/t15-,16-/m0/s1

InChI Key

YTZIQRTXKBDFKM-HOTGVXAUSA-N

Isomeric SMILES

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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